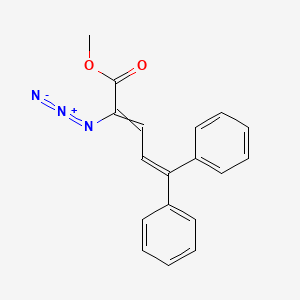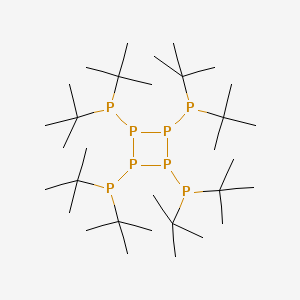
Acrimarine F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrimarine F is a naturally occurring alkaloid that belongs to the bisbenzylisoquinoline class. It is derived from the root of Citrus funadoko and is known for its unique structure, which includes an acridone and coumarin unit . This compound has gained attention due to its potential therapeutic properties, particularly in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrimarine F can be synthesized from the corresponding acridones and coumarins through a series of chemical reactions. The synthesis involves the use of long-range COSY experiments to elucidate the structure . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling of acridone and coumarin units .
Industrial Production Methods
This would likely include the use of advanced spectrometric techniques for monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Acrimarine F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Acrimarine F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the main protease and spike glycoprotein of SARS-CoV-2, thereby preventing viral entry and replication . The compound’s bisbenzylisoquinoline framework allows it to bind effectively to these targets, disrupting their function and reducing viral load .
Comparison with Similar Compounds
Acrimarine F can be compared with other similar compounds, such as:
- Liensinine
- Neferine
- Isoliensinine
- Fangchinoline
- Emetine
These compounds share the bisbenzylisoquinoline framework and exhibit similar biological activities . this compound is unique in its specific combination of acridone and coumarin units, which contribute to its distinct chemical properties and therapeutic potential .
Properties
CAS No. |
129722-89-0 |
|---|---|
Molecular Formula |
C31H29NO8 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1,6-dihydroxy-3,5-dimethoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |
InChI |
InChI=1S/C31H29NO8/c1-15(2)11-19(18-12-16-7-10-25(34)40-22(16)14-23(18)37-4)26-24(38-5)13-20-27(30(26)36)29(35)17-8-9-21(33)31(39-6)28(17)32(20)3/h7-14,19,33,36H,1-6H3 |
InChI Key |
SVXRUUBPUPCCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=C(C=C5)O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)







![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)

